molecular formula C16H11BrN2O2 B15132316 1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one

1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one

Cat. No.: B15132316
M. Wt: 343.17 g/mol
InChI Key: VAALRLDBGXLDCL-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one typically involves the condensation of 4-bromobenzaldehyde with anthranilic acid, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different quinazoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline Derivatives: These compounds share a similar quinazolinone core and exhibit comparable biological activities.

    2-Arylquinazolines: These derivatives are synthesized using similar synthetic routes and have been studied for their anti-cancer properties.

    Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds also exhibit antimicrobial and anti-cancer activities and share structural similarities with quinazolinones.

Uniqueness

1-(2-(4-Bromophenyl)-2-oxoethyl)quinazolin-4(1H)-one is unique due to the presence of the bromophenyl group, which can enhance its biological activity and provide opportunities for further functionalization. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C16H11BrN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-16(21)13-3-1-2-4-14(13)19/h1-8,10H,9H2

InChI Key

VAALRLDBGXLDCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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